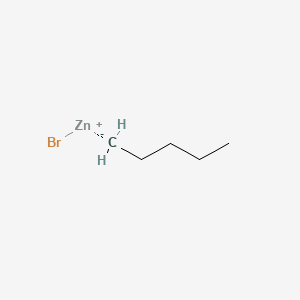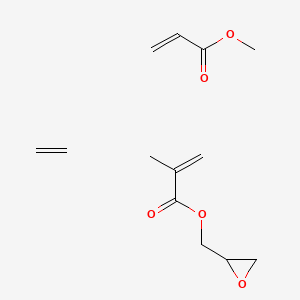
Einecs 257-122-4
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Formic acid, compd. with 2,3,4,6,7,8,9,10-octahydropyrimido(1,2-a)azepine (1:1) is a chemical compound with the molecular formula C10H18N2O2 and a molecular weight of 198.27 . This compound is also known as formic acid DBU salt or 1,8-diazabicyclo[5.4.0]undec-7-ene formate . It is a combination of formic acid and 2,3,4,6,7,8,9,10-octahydropyrimido(1,2-a)azepine in a 1:1 ratio .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of formic acid, compd. with 2,3,4,6,7,8,9,10-octahydropyrimido(1,2-a)azepine (1:1) typically involves the reaction of formic acid with 2,3,4,6,7,8,9,10-octahydropyrimido(1,2-a)azepine under controlled conditions . The reaction is carried out in a solvent such as methanol or ethanol at room temperature. The resulting product is then purified through recrystallization or other purification techniques .
Industrial Production Methods
In industrial settings, the production of this compound may involve larger-scale reactions with optimized conditions to ensure high yield and purity . The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
Einecs 257-122-4 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form corresponding reduced products.
Substitution: The compound can undergo substitution reactions where one or more atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions . The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may yield reduced forms of the compound .
Aplicaciones Científicas De Investigación
Einecs 257-122-4 has various scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and catalysis.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of various chemicals and materials.
Mecanismo De Acción
The mechanism of action of formic acid, compd. with 2,3,4,6,7,8,9,10-octahydropyrimido(1,2-a)azepine (1:1) involves its interaction with molecular targets and pathways within cells . The compound can act as a catalyst or inhibitor in various biochemical reactions, influencing the activity of enzymes and other proteins . The specific molecular targets and pathways depend on the context of its use and the specific reactions involved .
Comparación Con Compuestos Similares
Similar Compounds
- 1,2-Benzenedicarboxylic acid, compd. with 2,3,4,6,7,8,9,10-octahydropyrimido(1,2-a)azepine
- 2-Ethylhexanoic acid, compd. with 2,3,4,6,7,8,9,10-octahydropyrimido(1,2-a)azepine
Uniqueness
Formic acid, compd. with 2,3,4,6,7,8,9,10-octahydropyrimido(1,2-a)azepine (1:1) is unique due to its specific combination of formic acid and 2,3,4,6,7,8,9,10-octahydropyrimido(1,2-a)azepine, which imparts distinct chemical and physical properties .
Propiedades
Número CAS |
51301-55-4 |
|---|---|
Fórmula molecular |
C10H18N2O2 |
Peso molecular |
198.26 g/mol |
Nombre IUPAC |
formic acid;2,3,4,6,7,8,9,10-octahydropyrimido[1,2-a]azepine |
InChI |
InChI=1S/C9H16N2.CH2O2/c1-2-5-9-10-6-4-8-11(9)7-3-1;2-1-3/h1-8H2;1H,(H,2,3) |
Clave InChI |
FKPRQRCHWPBBBF-UHFFFAOYSA-N |
SMILES |
C1CCC2=NCCCN2CC1.C(=O)O |
SMILES canónico |
C1CCC2=NCCCN2CC1.C(=O)O |
| 51301-55-4 | |
Pictogramas |
Corrosive; Irritant |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1,1'-[(6-phenyl-1,3,5-triazine-2,4-diyl)diimino]bis[3-acetyl-4-aminoanthraquinone]](/img/structure/B1598796.png)

![2-[4-(Dimethylamino)styryl]-1-methylquinolinium iodide](/img/structure/B1598799.png)
![4-chloro-9H-pyrimido[4,5-b]indole](/img/structure/B1598800.png)



![7-Chloro-3H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B1598807.png)





